tert-butyl 1H-indol-4-yl carbonate
Overview
Description
Tert-butyl 1H-indol-4-yl carbonate, or tBIC, is a synthetic compound that has a variety of applications in the scientific research field. It is an organic compound that belongs to the group of heterocyclic compounds. It is a white solid with a melting point of 86 °C and a boiling point of 107 °C. tBIC has a low solubility in water and is insoluble in most organic solvents. It is a relatively new compound and has only been in use for a few years.
Scientific Research Applications
Palladium-Catalyzed Cascade Reactions
Tert-butyl 1H-indol-4-yl carbonate has been utilized in the intermolecular palladium-catalyzed reaction with tryptamine derivatives to afford novel spiroindolenine products. This process is significant due to its mild conditions and low catalyst loadings, leading to good to high yields of spirocyclized indolenines (Montgomery et al., 2014).
X-Ray Structure and DFT Studies
Tert-butyl 1H-indol-4-yl carbonate derivatives have been analyzed using X-ray diffraction and NMR spectroscopic techniques. These studies help understand the molecular structure and interactions of such compounds, contributing to fields like drug design and materials science (Boraei et al., 2021).
Asymmetric Allylic Amination
This compound plays a role in asymmetric allylic amination, catalyzed by a palladium complex. The process involves the amination of cycloalkenyl carbonates with dibenzylamines, highlighting its importance in producing enantiomerically pure compounds (Uozumi et al., 2004).
Activation of Carboxylic Acids
Research has shown the activation of carboxylic acids in the presence of tert-butyl carbonates. This method leads to the efficient formation of amides or peptides, which are crucial in pharmaceuticals and organic synthesis (Basel & Hassner, 2002).
Gold(I)-Catalyzed Formation
The compound has been used in gold(I)-catalyzed rearrangements to synthesize 4-alkylidene-1,3-dioxolan-2-ones. This method provides an efficient approach to produce cyclic carbonates, which have broad applications in chemistry (Buzas & Gagosz, 2006).
Antihypertensive Indole Derivatives
Studies have included the synthesis of antihypertensive indole derivatives, indicating the potential medicinal applications of tert-butyl 1H-indol-4-yl carbonate and its derivatives in treating hypertension (Kreighbaum et al., 1980).
Efflux Pump Inhibitors
Research has shown the synthesis of 1H-indol-3-yl ethanamine derivatives, including tert-butyl 1H-indol-4-yl carbonate, as potent inhibitors of the Staphylococcus aureus NorA efflux pump. This highlights its potential in developing new antibacterial agents (Héquet et al., 2014).
Synthesis of Annulated Gamma-Carbolines
The compound has been used in the palladium-catalyzed intramolecular annulation of alkynes, leading to gamma-carboline derivatives. This synthesis is important for the production of complex organic molecules (Zhang & Larock, 2003).
Synthesis of Indoles and Anilines
Tert-butyl sulfinamide, related to tert-butyl 1H-indol-4-yl carbonate, has been used for the synthesis of indoles from halophenols, indicating its role in the synthesis of complex organic structures (Prakash et al., 2011).
properties
IUPAC Name |
tert-butyl 1H-indol-4-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSODYSTAWACLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677965 | |
Record name | tert-Butyl 1H-indol-4-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1H-indol-4-yl carbonate | |
CAS RN |
1093759-65-9 | |
Record name | 1,1-Dimethylethyl 1H-indol-4-yl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1H-indol-4-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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